![molecular formula C20H24N2O4S B2734428 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 1170844-74-2](/img/structure/B2734428.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
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Description
Scientific Research Applications
Fluorescent Probes for Zn(II) Detection
The study conducted by Kimber et al. (2003) on analogs of a Zinquin-related fluorophore reveals the compound's application in detecting Zn(II) ions. The synthesis and spectroscopic study of several methoxy isomers, related to the title compound, showed that these compounds form fluorescent complexes with Zn(II). This property makes them potential candidates for developing specific fluorophores for Zn(II), useful in biochemical and medical research for tracking zinc ion concentration in biological systems Kimber et al., 2003.
Antimicrobial Agents
Research on quinoline clubbed with sulfonamide moiety demonstrates the compound's potential as an antimicrobial agent. The synthesis of new compounds incorporating the quinoline and sulfonamide structures has shown significant activity against Gram-positive bacteria, indicating its applicability in developing new antimicrobials Biointerface Research in Applied Chemistry, 2019.
Inhibitors for Alzheimer’s Disease
A study by Abbasi et al. (2018) on the synthesis of sulfonamides derived from 4-methoxyphenethylamine highlights the neuroprotective application of these compounds. They were tested for their inhibitory effects on acetylcholinesterase, showing promising results as potential therapeutic agents for Alzheimer’s disease. This suggests that derivatives of the title compound could be explored further for their benefits in neurodegenerative diseases Abbasi et al., 2018.
Cancer Research
In cancer research, the title compound and its derivatives have shown potential as apoptosis inducers and anticancer agents. Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, as a potent apoptosis inducer with excellent blood-brain barrier penetration, highlighting its efficacy in breast and other cancer models. This underlines the compound's relevance in developing new anticancer therapies, particularly those targeting brain cancers Sirisoma et al., 2009.
Enzyme Inhibition Studies
Isoquinolinesulfonamides, including derivatives of the title compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. Their ability to selectively inhibit these enzymes, which play crucial roles in various cellular processes, suggests their utility in studying enzyme regulation and potential drug development for diseases where these enzymes are dysregulated Biochemistry, 1984.
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-9-19(15(2)11-14)27(24,25)21-17-8-7-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSMXLJBOFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide |
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